molecular formula C21H26N2O3 B3743743 4,4'-[(3-phenoxyphenyl)methylene]dimorpholine

4,4'-[(3-phenoxyphenyl)methylene]dimorpholine

Cat. No. B3743743
M. Wt: 354.4 g/mol
InChI Key: SKVQGDGPGAOYQA-UHFFFAOYSA-N
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Description

Morpholine derivatives, such as “4,4’-[(3-phenoxyphenyl)methylene]dimorpholine”, are often used in the production of various industrial chemicals. They typically contain a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

Morpholine derivatives typically have a flexible structure due to the presence of the morpholine ring. This flexibility can influence their reactivity and the properties of the compounds they form .


Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions, particularly those involving the opening of the morpholine ring. They can also react with acids and bases due to the presence of the nitrogen atom .


Physical And Chemical Properties Analysis

Morpholine derivatives have diverse physical and chemical properties depending on their specific structures. They are generally stable under normal conditions but can decompose when heated .

Mechanism of Action

The mechanism of action of morpholine derivatives can vary widely depending on their specific structure and the context in which they are used. For example, some morpholine derivatives are used as corrosion inhibitors, where they work by forming a protective film on the surface of metals .

Safety and Hazards

Morpholine derivatives can be hazardous. They can cause skin and eye irritation, and prolonged exposure can lead to more serious health effects . Always refer to the specific Material Safety Data Sheet (MSDS) for detailed safety and handling information.

Future Directions

The future research and development directions for morpholine derivatives could involve exploring their potential uses in various industrial applications, such as in the production of polymers, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

4-[morpholin-4-yl-(3-phenoxyphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-2-6-19(7-3-1)26-20-8-4-5-18(17-20)21(22-9-13-24-14-10-22)23-11-15-25-16-12-23/h1-8,17,21H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVQGDGPGAOYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC(=CC=C2)OC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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